2F-QMPSB is a synthetic cannabinoid, classified as a new psychoactive substance (NPS). [] It is a synthetic cannabimimetic, meaning it mimics the effects of naturally occurring cannabinoids found in cannabis. Synthetic cannabinoids are also referred to as synthetic cannabinoid receptor agonists. [] 2F-QMPSB was identified in Europe in seized herbal material. []
4-(4,4-Difluoropiperidin-1-yl)benzoic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a benzoic acid moiety linked to a difluoropiperidine group, which imparts unique chemical properties. It is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and has gained attention due to its potential applications in medicinal chemistry, particularly as a histamine receptor antagonist.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a piperidine derivative with notable fluorinated characteristics. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a valuable candidate in drug development.
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)benzoic acid typically involves several steps, often starting from commercially available precursors. One common synthesis route includes the reaction of 4,4-difluoropiperidine with a benzoic acid derivative, such as 4-bromomethylbenzeneboronic acid pinacol ester. This reaction is usually facilitated by a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures.
In industrial settings, the production of this compound may involve large-scale reactions conducted under controlled conditions to ensure high yield and purity. Solvents like dichloromethane and reagents such as trifluoromethylsulfonamide are often used, with careful monitoring of temperature and reaction time to optimize synthesis outcomes .
The molecular structure of 4-(4,4-Difluoropiperidin-1-yl)benzoic acid features a piperidine ring substituted with two fluorine atoms at the 4-position and a benzoic acid group attached to the nitrogen atom of the piperidine. The structural formula can be represented as follows:
Key data regarding the molecular structure include:
4-(4,4-Difluoropiperidin-1-yl)benzoic acid can undergo various chemical reactions due to its functional groups:
In laboratory settings, these reactions are often conducted under controlled conditions using appropriate catalysts or reagents to facilitate desired transformations.
The mechanism of action for 4-(4,4-Difluoropiperidin-1-yl)benzoic acid primarily involves its interaction with specific molecular targets. It acts as a histamine-3 receptor antagonist, blocking histamine's action at these receptors. This interaction modulates various physiological responses including neurotransmission and immune responses .
Relevant data includes:
4-(4,4-Difluoropiperidin-1-yl)benzoic acid has diverse applications in scientific research:
This compound's unique properties make it valuable for ongoing research in pharmacology and organic synthesis.
The synthesis of 4-(4,4-difluoropiperidin-1-yl)benzoic acid critically relies on 4,4-difluoropiperidine as a key precursor, typically employed as its hydrochloride salt (CAS: 144230-52-4). This building block is commercially available as a stable solid (mp 173–177°C) with high purity (>97%) [4] [9]. A representative multi-step route involves:
Table 1: Key Parameters for Multi-Step Synthesis
Step | Reagent Ratios | Temperature | Time | Yield |
---|---|---|---|---|
Aromatic Substitution | Piperidine:4-Fluoroester (1.2:1) | 100°C | 24 h | 82% |
Ester Hydrolysis | NaOH:Ester (3:1) | 60°C | 10 h | 95% |
Optimization challenges include suppressing O-alkylation byproducts through controlled stoichiometry and moisture exclusion, as the piperidine precursor is hygroscopic [4] [9].
Palladium catalysis enables direct C–N bond formation between halogenated benzoates and 4,4-difluoropiperidine. The Buchwald-Hartwig amination is particularly effective using ortho-brominated benzoic acid derivatives:
Table 2: Palladium-Catalyzed Coupling Performance
Substrate | Catalyst/Ligand | Base | Yield |
---|---|---|---|
Methyl 4-bromobenzoate | Pd(OAc)₂/BINAP | t-BuONa | 85% |
Ethyl 2-bromo-5-nitrobenzoate | Pd₂(dba)₃/XPhos | Cs₂CO₃ | 78% |
Limitations include catalyst deactivation by the carboxylic acid moiety, necessitating ester protection prior to coupling [2] [8].
Late-stage fluorination of the piperidine ring remains impractical due to harsh conditions. Instead, 4,4-difluoropiperidine is synthesized before incorporation via:
Fluorination must precede benzoic acid coupling, as electrophilic fluorinating agents (e.g., Selectfluor®) degrade aryl amines. The geminal difluoro motif enhances ring conformation rigidity, improving metabolic stability in drug candidates [6] [9].
Solid-phase synthesis enables rapid analog generation by anchoring para-bromobenzoic acid to Wang resin via ester linkage. Subsequent steps involve:
Microwave assistance (50–100 W) reduces coupling times from 24 hours to 30 minutes. This method facilitates parallel synthesis of >50 analogs weekly for structure-activity relationship studies [6].
Recent advances focus on improving atom economy and reducing waste:
Table 3: Green Metrics Comparison
Method | PMI | E-factor | Solvent Score |
---|---|---|---|
Traditional Ester Hydrolysis (THF/MeOH) | 32 | 28 | 3 |
Aqueous H₂O₂ Oxidation | 8 | 1.5 | 1 |
Ethanol/Water Hydrolysis | 15 | 10 | 1 |
These methods reduce halogenated solvent use by >90% and eliminate toxic byproducts like chromium salts [7] [10].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2